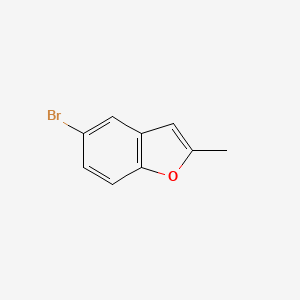

5-Bromo-2-methyl-1-benzofuran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVLXPOMZVHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346347 | |

| Record name | 5-Bromo-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-04-7 | |

| Record name | 5-Bromo-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 5 Bromo 2 Methyl 1 Benzofuran

Strategic Functionalization of the Bromo-Substituted C5 Position

The bromine atom at the C5 position is a key site for synthetic elaboration. Its functionalization is primarily achieved through cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

Transition-metal catalysis is the cornerstone for the functionalization of 5-bromo-2-methyl-1-benzofuran. Palladium, nickel, and copper-based catalytic systems are widely employed to couple this aryl bromide with a diverse range of organometallic and organic reagents.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. semanticscholar.org The Suzuki-Miyaura reaction, in particular, is frequently used for the arylation of bromo-substituted benzofurans due to its mild conditions and the commercial availability and stability of boronic acid reagents. semanticscholar.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For instance, methyl 5-bromobenzofuran-2-carboxylate, a closely related derivative, has been successfully coupled with various arylboronic acids using a palladium(II) complex as a catalyst and cesium carbonate as the base, achieving high yields under microwave irradiation. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids researchgate.netThis table illustrates typical conditions for Suzuki-Miyaura reactions on the 5-bromo-benzofuran core.

| Arylboronic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Chlorophenylboronic acid | 0.1 | 25 | 96 |

| 4-Methylphenylboronic acid | 0.1 | 20 | 97 |

| 4-Methoxyphenylboronic acid | 0.1 | 20 | 98 |

| 3-Nitrophenylboronic acid | 0.1 | 30 | 92 |

The Sonogashira coupling provides a direct route to introduce alkyne functionalities. This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. organic-chemistry.orgacs.org This method is highly effective for bromoarenes and has been used to synthesize a variety of 2,3-disubstituted benzo[b]furans through a domino Sonogashira coupling and cycloisomerization cascade. organic-chemistry.orgacs.org

Other significant palladium-catalyzed reactions include the Negishi coupling (using organozinc reagents) and the Kumada coupling (using Grignard reagents). These methods offer alternative pathways for C-C bond formation with different reactivity profiles and functional group tolerance, expanding the synthetic utility of this compound as a building block.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can effectively couple a wide array of aryl electrophiles, including those that are often challenging for palladium systems. rsc.org

A key application of nickel catalysis is seen in orthogonal coupling strategies where different C-X bonds can be selectively functionalized. For example, in a molecule containing both a C-Br and a C-F bond, palladium can selectively catalyze a reaction at the more reactive C-Br bond. Subsequently, a nickel catalyst can be employed to functionalize the less reactive C-F bond. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This has been demonstrated in the reaction of 5-bromo-2-fluorobenzofuran, where a Suzuki-Miyaura coupling with [4-(trifluoromethyl)phenyl]boronic acid was first performed using a palladium catalyst to yield 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran. beilstein-journals.orgresearchgate.net The remaining C-F bond was then subjected to a nickel-catalyzed coupling with phenylboronic acid to produce the 2,5-diarylbenzofuran. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This showcases the unique reactivity that nickel catalysts can provide. rsc.org

Table 2: Example of a Nickel-Catalyzed Defluorinative Arylation beilstein-journals.orgresearchgate.netThis reaction follows a preceding palladium-catalyzed arylation at the C5-bromo position.

| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | 81 |

Copper-promoted reactions represent a classical and still highly relevant method for forming carbon-heteroatom and carbon-carbon bonds. The Ullmann condensation, for example, traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper. Modern variations often use catalytic amounts of copper. acs.org

Copper(I) iodide (CuI) is a common co-catalyst in the Sonogashira reaction, but copper can also be the primary promoter in other couplings. mdpi.com For instance, copper(II) acetate (B1210297) has been used to promote the coupling of vinyl boronate esters with alcohols at room temperature, a gentle method for synthesizing enol ethers. organic-chemistry.org Such methodologies are applicable to aryl bromides like this compound for the introduction of oxygen or nitrogen-based nucleophiles, providing an alternative to palladium-catalyzed Buchwald-Hartwig amination or etherification.

Regioselectivity in cross-coupling reactions of this compound is exceptionally high. The reaction occurs specifically at the C5 position due to the presence of the bromine atom. The C-Br bond is significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0) or Ni(0)) than the C-H bonds on the aromatic ring or the C-O bond within the furan (B31954) ring. This inherent difference in reactivity ensures that functionalization happens predictably at the desired site. In substrates with multiple different halide leaving groups, the choice of catalyst can direct which position reacts. d-nb.info

Chemoselectivity is a critical consideration when multiple reactive functional groups are present. The selective reaction of one functional group while leaving another intact is a hallmark of advanced synthetic chemistry. A prime example is the orthogonal functionalization of 5-bromo-2-fluorobenzofuran. beilstein-journals.orgresearchgate.net The greater reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed Suzuki-Miyaura coupling allows for the selective arylation at the C5 position. beilstein-journals.orgresearchgate.net The more robust C-F bond remains untouched and is available for a subsequent, distinct transformation, such as a nickel-catalyzed coupling. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This two-step, selective functionalization demonstrates exquisite control over the reactivity of the substrate.

Table 3: Orthogonal Sequential Cross-Coupling of 5-Bromo-2-fluorobenzofuran beilstein-journals.orgresearchgate.net

| Step | Reaction | Catalyst | Result |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Palladium | Selective reaction at the C5-Br bond, C-F bond remains. |

| 2 | Defluorinative Coupling | Nickel | Reaction at the C2-F bond of the product from Step 1. |

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally a difficult transformation. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. uoanbar.edu.iqmdpi.com These groups are necessary to stabilize the negative charge that develops in the transient Meisenheimer complex formed during the reaction. mdpi.com

The this compound molecule lacks strong activating groups at the ortho (C4, C6) positions relative to the bromine. The furan oxygen atom is electron-donating, and the methyl group at C2 is also weakly electron-donating, both of which disfavor the formation of the anionic intermediate required for an SNAr reaction. Therefore, direct displacement of the C5 bromine by common nucleophiles under standard SNAr conditions is not a feasible synthetic route. While nucleophilic substitution occurs more readily in some five-membered heterocycles like thiophenes compared to benzene (B151609) analogues, this typically still requires significant electronic activation. uoanbar.edu.iq Any apparent nucleophilic substitution reactions at this position are more likely to proceed through a metal-mediated pathway, such as a copper-catalyzed Ullmann-type reaction, rather than a direct addition-elimination mechanism.

Halogen-Metal Exchange Processes at the C5 Position

The bromine atom at the C5 position of this compound is a key functional handle for introducing a wide array of substituents onto the benzene ring. This is primarily achieved through halogen-metal exchange, a fundamental organometallic reaction that converts an organic halide into a more reactive organometallic species. wikipedia.org

This transformation is typically effected by treating the bromo compound with strong organometallic bases, most commonly alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 to -100 °C) in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF). tcnj.edu The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate, 2-methyl-1-benzofuran-5-yllithium. This intermediate is a potent nucleophile and can react with a diverse range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the C5 position. tcnj.edu

Alternatively, Grignard reagents can be formed through reaction with magnesium metal, or by using combined reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, which can facilitate the exchange under milder conditions. mdpi.com The resulting organometallic intermediate is a powerful synthon for creating complex molecular architectures built upon the 2-methyl-1-benzofuran scaffold. The general success of this method on bromoaryl substrates highlights its applicability for modifying the 5-position of the title compound. tcnj.edu

Table 1: Potential Transformations via Halogen-Metal Exchange at C5

| Reagent | Electrophile | Product at C5 |

|---|---|---|

| 1. n-BuLi | 2. H₂O | -H |

| 1. n-BuLi | 2. D₂O | -D |

| 1. n-BuLi | 2. DMF | -CHO (Formyl) |

| 1. n-BuLi | 2. CO₂ then H₃O⁺ | -COOH (Carboxyl) |

| 1. n-BuLi | 2. CH₃I | -CH₃ (Methyl) |

Reactivity of the Furan Ring and the 2-Methyl Group in this compound

The reactivity of the benzofuran (B130515) core and its methyl substituent is characterized by the electronic properties of the heterocyclic system. The electron-donating nature of the furan oxygen atom enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack, while the 2-methyl group can undergo its own set of chemical transformations.

Electrophilic Aromatic Substitution on the Benzofuran Core (excluding C5)

The benzofuran ring system is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating character of the heterocyclic oxygen atom. youtube.com In 2-substituted benzofurans, the C3 position is the most electron-rich and, therefore, the most common site for electrophilic attack. researchgate.net For this compound, the directing effects of the substituents—the activating ortho,para-directing methyl group and the deactivating but ortho,para-directing bromo group—also influence the regioselectivity. The inherent reactivity of the C3 position, however, generally dominates.

Research has demonstrated that this compound can undergo electrophilic substitution at the C3 position. For example, it can be functionalized with sulfur electrophiles. The subsequent oxidation of these sulfur-containing products provides access to sulfinyl and sulfonyl derivatives, which are compounds of interest in medicinal chemistry and materials science. nih.govnih.govnih.gov

A typical reaction involves the introduction of a thiophenyl group at the C3 position, which can then be oxidized. The oxidation of 5-bromo-2-methyl-3-(phenylsulfanyl)-1-benzofuran with an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) can yield either the corresponding sulfinyl or sulfonyl compound, depending on the reaction conditions and stoichiometry. nih.govnih.gov

Table 2: Documented Electrophilic Substitution and Derivatization at C3

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Bromo-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid (1.1 eq), CH₂Cl₂, 273 K to RT, 4h | 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran | nih.gov |

| 5-Bromo-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid (2.2 eq), CH₂Cl₂, 273 K to RT, 10h | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | nih.gov |

Other classical electrophilic aromatic substitution reactions such as nitration, halogenation (at positions other than C5), and Friedel-Crafts reactions would also be expected to occur, primarily at the C3 position, and potentially at C4, C6, or C7 depending on the specific reagents and conditions. researchgate.netlibretexts.org

Transformations Involving the 2-Methyl Group (e.g., oxidation, derivatization)

The 2-methyl group on the benzofuran ring is also a site for chemical modification. The protons on this methyl group exhibit some acidity and can be removed by a strong base, allowing for subsequent derivatization. For instance, lithiation of a 2-methyl group on a benzofuran ring using n-butyllithium allows for reaction with various electrophiles. researchgate.net

Furthermore, the methyl group can be a substrate for oxidation reactions. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 5-bromo-1-benzofuran-2-carboxylic acid. Another common transformation is free-radical halogenation, for instance using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would produce 5-bromo-2-(bromomethyl)-1-benzofuran, a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functional groups.

Cycloaddition Reactions of the Benzofuran System

The furan moiety of the benzofuran system contains a C2-C3 double bond that can participate in cycloaddition reactions, although its reactivity is somewhat attenuated by the aromaticity of the fused benzene ring compared to simple furans. researchgate.net Benzofurans are known to undergo [2+2] cycloadditions. A notable example is the photochemical cycloaddition with oxygen (photooxygenation) which occurs across the C2-C3 double bond. The photooxygenation of 2,3-dimethylbenzofuran, for instance, yields an unstable dioxetane intermediate. researchgate.net It is plausible that this compound could undergo similar cycloadditions under appropriate photochemical conditions.

Diels-Alder reactions, or [4+2] cycloadditions, where the furan ring acts as the diene, are also theoretically possible but are less common for benzofurans than for simple furans due to the energy cost of disrupting the benzene aromaticity.

Photochemical Reactivity of this compound Derivatives

The photochemical behavior of this compound is influenced by two main chromophores: the benzofuran ring system and the carbon-bromine bond. As mentioned, the C2-C3 double bond of the benzofuran core can engage in photochemical cycloaddition reactions. researchgate.net The photooxygenation to form a dioxetane is a prime example of this reactivity, initiated by the absorption of light in the presence of a sensitizer. researchgate.net

Additionally, the presence of the bromo substituent opens up other photochemical pathways. Aryl bromides are known to undergo photolytic cleavage of the carbon-bromine bond upon UV irradiation. This homolytic cleavage would generate a 2-methyl-1-benzofuran-5-yl radical and a bromine radical. These reactive radical intermediates could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, dimerization, or other radical-mediated processes.

Spectroscopic and Structural Characterization of 5 Bromo 2 Methyl 1 Benzofuran and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Bromo-2-methyl-1-benzofuran. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Coherence (HMBC) allow for a detailed assignment of all proton and carbon signals and reveal the connectivity of the molecular framework. researchgate.net

While a complete 2D NMR analysis of the parent this compound is not widely published, data from closely related derivatives, such as 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, provide significant insight into the expected spectral features. nih.gov The signals from the benzofuran (B130515) core and the 2-methyl group are clearly identifiable.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the benzofuran ring. The methyl group at the C2 position typically appears as a singlet in the upfield region. The protons on the benzene (B151609) moiety (H4, H6, and H7) exhibit characteristic chemical shifts and coupling patterns determined by their electronic environment, which is influenced by the bromine atom and the fused furan (B31954) ring.

Table 1: Expected ¹H NMR Spectral Data for the this compound Moiety Data inferred from the spectrum of 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran. nih.gov

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C2) | ~2.80 | Singlet (s) | N/A |

| H7 | ~7.29 | Doublet (d) | ~8.4 |

| H6 | ~7.41 | Doublet of doublets (dd) | ~8.4, ~1.8 |

| H4 | ~8.05 | Doublet (d) | ~2.2 |

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon of the methyl group is found at high field, while the aromatic and heterocyclic carbons resonate at lower fields. The carbon atom attached to the bromine (C5) is significantly influenced by the halogen's electronegativity and heavy atom effect. Advanced techniques like HMBC are crucial for assigning quaternary carbons, such as C3a, C5, and C7a.

X-ray Crystallography of this compound Analogs

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Studies on various derivatives of this compound consistently demonstrate that the benzofuran ring system is essentially planar. nih.govnih.gov This planarity arises from the sp² hybridization of the constituent atoms and the aromaticity of the fused ring system. The degree of planarity is often quantified by the root-mean-square deviation (r.m.s.d.) of the atoms from a least-squares plane, with values typically being very low. For instance, in 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, the benzofuran unit has a mean deviation of just 0.007 Å from the plane. nih.gov Similarly, the benzofuran unit in 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran is also nearly planar, with an r.m.s. deviation of 0.015 Å. nih.gov

Table 2: Planarity of the Benzofuran Core in Selected Analogs

| Compound | Mean Deviation from Plane (Å) | Reference |

|---|---|---|

| 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran | 0.007 | nih.gov |

| 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | 0.012 (2) | nih.gov |

| 3-(4-Bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | 0.015 (2) | nih.gov |

Substituents attached to the benzofuran core can have varied orientations. For example, in 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, the phenyl ring of the sulfonyl group is twisted significantly out of the benzofuran plane, with a dihedral angle of 78.99 (8)°. nih.govnih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In derivatives of this compound, these interactions play a critical role in stabilizing the crystal lattice.

C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are commonly observed, where a carbon-bound hydrogen atom acts as a donor and an oxygen atom (often from a sulfonyl group or the furan ring itself) acts as an acceptor. These interactions link molecules into extended chains or networks. nih.gov

π-π Stacking: Aromatic rings allow for π-π stacking interactions, which are crucial for crystal stability. In the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, very weak aromatic π–π stacking interactions are observed with centroid–centroid separations of approximately 3.91 Å and 3.94 Å. researchgate.netnih.gov In other analogs, π–π interactions are noted between the furan and benzene rings of adjacent benzofuran systems, with centroid–centroid distances around 3.6 Å. nih.gov

Halogen Bonding: The bromine atom at the C5 position is capable of participating in halogen bonding. This can manifest as Br···π interactions, where the bromine atom interacts with the electron cloud of an adjacent aromatic ring. nih.govnih.gov Additionally, Br···Br interactions have been observed, with a separation distance of 3.674 (1) Å in 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.gov

Table 3: Intermolecular Interactions in the Crystal Packing of this compound Analogs

| Interaction Type | Donor/Acceptor | Distance (Å) / Angle (°) | Compound | Reference |

|---|---|---|---|---|

| C-H···O | C-H, S=O | - | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | nih.gov |

| C-H···π | C6-H6, Phenyl ring | C-H···Cg = 2.74 Å | 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran | nih.gov |

| π-π Stacking | Furan···Benzene | Centroid-centroid = 3.621 Å | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | nih.gov |

| Halogen Bonding | Br···Br | 3.674 (1) Å | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | nih.gov |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₇BrO), HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass of 210.9704.

Electron Ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, providing further structural evidence. A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). nih.gov

The fragmentation of benzofuran derivatives often follows predictable pathways. nih.govresearchgate.net For this compound, the molecular ion (m/z 211/213) is the precursor to several key fragment ions. Common fragmentation processes include the elimination of radicals or neutral molecules.

A plausible fragmentation pathway would involve:

Loss of a Bromine radical: Cleavage of the C-Br bond to form an ion at m/z 131. This fragment corresponds to the [2-methylbenzofuran]⁺ radical cation.

Loss of a Methyl radical: Cleavage of the C2-CH₃ bond to generate a [5-bromobenzofuran]⁺ ion.

Ring Cleavage: Subsequent fragmentation of the benzofuran ring system, often involving the loss of carbon monoxide (CO) (28 Da), is a characteristic pathway for furan-containing compounds. researchgate.net

Table 4: Proposed Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 210/212 | [M]⁺ | [C₉H₇BrO]⁺ | Molecular Ion |

| 131 | [M - Br]⁺ | [C₉H₇O]⁺ | Loss of Bromine radical |

| 103 | [M - Br - CO]⁺ | [C₈H₇]⁺ | Subsequent loss of Carbon Monoxide |

The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides a fingerprint of the molecule and confirms the identity and position of its substituents. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. physchemres.orgnumberanalytics.com By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of properties related to electronic structure and reactivity. researchgate.netderpharmachemica.com For benzofuran (B130515) derivatives, DFT provides critical insights into how substituents influence the molecule's behavior. physchemres.orgnih.gov

The electronic character of 5-Bromo-2-methyl-1-benzofuran is dictated by the interplay of its constituent parts: the benzofuran core, the electron-withdrawing bromine atom at the C5-position, and the electron-donating methyl group at the C2-position.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov

In related benzofuran systems, DFT studies have shown that the electron density in the HOMO is often localized over the benzofuran and phenyl fragments. nih.gov For this compound, the electron-donating methyl group at C2 would be expected to raise the energy of the HOMO, increasing its nucleophilicity, particularly at the furan (B31954) ring. Conversely, the electron-withdrawing bromine atom at C5 would lower the energy of the orbitals on the benzene (B151609) ring, influencing its susceptibility to certain reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For benzofuran derivatives, negative potential (red/yellow) is typically observed around the oxygen atom, highlighting its Lewis basicity. Regions of positive potential (blue) indicate electrophilic sites. In this compound, the bromine atom would create a region of slight positive potential (the σ-hole), while the oxygen and the π-system of the rings would be electron-rich.

Reactivity Descriptors: DFT calculations allow for the quantification of global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.govrsc.org These values help in comparing the reactivity of different molecules under a unified theoretical framework.

Below is a table of representative DFT-calculated electronic properties for related benzofuran compounds to illustrate the data obtained from such studies.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| 2-Phenylbenzofuran (B156813) | GGA-PBE/6-31G(d,p) | -5.73 | -1.33 | 4.40 | physchemres.org |

| 1-Benzofuran-2-carboxylic acid | B3LYP/6-31G(d,p) | -7.15 | -2.13 | 5.02 | researchgate.net |

| Stemofuran U (a 2-phenylbenzofuran) | B3LYP/6-311++G(d,p) | -5.44 | -1.50 | 3.94 | nih.gov |

This table is for illustrative purposes, showing typical values for related structures.

Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of organic reactions, offering insights that are often inaccessible through experimental means alone. numberanalytics.comrsc.org By mapping the potential energy surface, chemists can identify intermediates, transition states, and the energetic barriers that control reaction rates and outcomes. youtube.com

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction kinetics. Computational methods are used to locate and characterize these fleeting structures. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. rsc.org

For benzofuran systems, DFT calculations have been used to explore various reaction mechanisms. For example, in the [8+2] cycloaddition reactions of dienylisobenzofurans, calculations showed that the reaction proceeds through a stepwise mechanism involving zwitterionic or diradical intermediates rather than a concerted pathway. pku.edu.cn The energy profiles computed for these reactions explain why different products are formed under varying conditions. pku.edu.cn Similarly, mechanisms for the rhodium-catalyzed synthesis of C4-substituted benzofurans have been investigated, revealing the role of the catalyst and directing groups in controlling the reaction pathway. researchgate.netacs.org

For a hypothetical reaction of this compound, such as an electrophilic aromatic substitution, a computed energy profile would detail the energies of the starting material, the sigma complex (intermediate), the transition states leading to and from it, and the final product.

Regioselectivity, the preference for reaction at one position over another, is a fundamental concept in organic chemistry. Computational models can accurately predict and explain these preferences. By comparing the activation energies for reaction at different sites, the most favorable pathway can be identified. nih.gov

In the synthesis of benzofurans from phenols and α-haloketones, DFT calculations could be used to explore the proposed mechanism involving a Friedel–Crafts-like alkylation and subsequent cyclodehydration, explaining why the observed 2-alkyl substituted product is formed regioselectively. nih.gov In another example, computational studies on the rhodium-catalyzed vinylene transfer to synthesize C4-functionalized benzofurans were crucial in understanding how the directing group guides the reaction to the C4 position. researchgate.net

For this compound, computational analysis could predict the regioselectivity of various reactions:

Electrophilic Aromatic Substitution: The directing effects of the oxygen atom (activating, ortho/para-directing), the methyl group (activating, ortho/para-directing), and the bromine atom (deactivating, ortho/para-directing) create a complex substitution pattern. DFT calculations of transition state energies or the stability of intermediates (sigma complexes) would be necessary to predict the most likely site of substitution (e.g., C7, C4, or C6).

Lithiation: Treatment with an organolithium reagent would likely lead to metallation. Calculations could determine the most acidic proton, likely at the C3 position or on the methyl group, by comparing the stability of the resulting anions.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms, observed as a change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). wikipedia.org Theoretical calculation of KIEs provides a direct link between computational models and experimental observables, offering strong evidence for or against a proposed transition state structure. ed.ac.uk

KIEs are calculated from the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. ed.ac.ukelsevierpure.com A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking. wikipedia.org

While no theoretical KIE studies have been reported specifically for this compound, the methodology is broadly applicable. For instance, if a reaction involved the C-H activation of the 2-methyl group, a theoretical KIE study could distinguish between different possible transition state geometries. elsevierpure.com Studies on hydride transfer from other heterocyclic compounds have successfully used Marcus theory combined with KIE calculations to support a one-step mechanism. nih.gov The agreement between calculated and experimental KIEs can validate a computed transition state structure with high confidence.

Advanced Computational Modeling Approaches for Benzofuran Systems

While DFT is a workhorse, more advanced computational methods are being developed to tackle increasingly complex chemical problems. rsc.org

Molecular Dynamics (MD) Simulations: Unlike static DFT calculations, MD simulations model the movement of atoms over time. numberanalytics.com This allows for the study of dynamic effects, conformational changes, and the explicit role of solvent molecules in a reaction mechanism. For flexible benzofuran derivatives, MD could be used to explore conformational landscapes and their influence on reactivity.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in very large systems, such as in enzymes, QM/MM methods offer a computationally feasible approach. The reactive core is treated with a high-level QM method, while the surrounding environment (e.g., the protein or solvent) is treated with less expensive molecular mechanics (MM). This approach has been used to study heme enzymes that can perform reactions on substrates like benzofuran. researchgate.net

Artificial Intelligence (AI) and Machine Learning: AI is emerging as a new frontier in computational chemistry. Machine learning models can be trained on large datasets of calculated or experimental results to predict properties and reactivity with high speed and accuracy. researchgate.net Such models could be developed to predict the biological activity or reaction outcomes for large libraries of benzofuran derivatives. researchgate.net

These advanced techniques, while computationally intensive, hold the promise of providing an even more detailed and accurate picture of the chemical behavior of complex molecules like this compound.

Applications of 5 Bromo 2 Methyl 1 Benzofuran As a Versatile Building Block in Chemical Synthesis

Strategic Utility in the Synthesis of Complex Organic Molecules

The structural framework of 5-Bromo-2-methyl-1-benzofuran serves as a foundational element for the construction of more intricate molecular designs. Its utility as a precursor is primarily centered on the elaboration of the benzofuran (B130515) scaffold itself and its integration into larger, more diverse heterocyclic systems.

Precursor for Elaborate Benzofuran Scaffolds

The bromine atom at the C-5 position of this compound is a key functional handle that enables chemists to introduce a wide array of substituents and build more complex benzofuran-containing molecules. This is often achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, palladium- and copper-catalyzed reactions are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position. acs.org These reactions allow for the introduction of aryl, alkyl, and other functional groups, thereby expanding the structural diversity of the resulting benzofuran derivatives.

Furthermore, the benzofuran ring system can be modified through reactions such as halogenation, which can introduce additional reactive sites for further functionalization. researchgate.net For example, subsequent bromination can lead to di- or tri-bromo benzofuran derivatives, which can then be selectively functionalized to create highly substituted and complex benzofuran scaffolds. researchgate.net The synthesis of compounds like (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone demonstrates how the core structure can be elaborated with complex side chains. researchgate.net

Table 1: Examples of Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Reference |

| Palladium Acetate (B1210297)/Ligand | Cross-coupling | nih.gov |

| Copper Iodide/Palladium Complex | Sonogashira Coupling | acs.org |

| Nickel(II) Triflate/Ligand | Reductive Coupling | acs.org |

| Rhodium Catalysis | Intermolecular Cyclopropanation | researchgate.net |

Integration into Diverse Heterocyclic Systems

Beyond the elaboration of the benzofuran core, this compound is a valuable precursor for the synthesis of larger, fused heterocyclic systems. The bromo substituent facilitates coupling reactions with other heterocyclic building blocks, leading to the creation of novel and complex molecular architectures. For example, it can be used in the synthesis of benzofuran derivatives fused with other rings like pyrazoles or triazoles. researchgate.net

The synthesis of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl) researchgate.netthiazolo[3,2-b] nih.govnih.govtriazol-6(5H)-one is a prime example of how the this compound scaffold can be integrated into a more complex, multi-ring system. uni.lu Such intricate molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The ability to readily incorporate the this compound unit into these larger systems underscores its importance as a versatile building block in synthetic organic chemistry.

Contributions to Medicinal Chemistry Scaffold Development (General Research Focus)

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org this compound, with its specific substitution pattern, serves as an excellent starting point for the development of new therapeutic agents.

Synthesis of Bioactive Benzofuran Derivatives

The inherent biological activities of benzofuran derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties, drive the synthesis of novel analogues. researchgate.netnih.gov The presence of a bromine atom, as in this compound, is often associated with enhanced biological activity. nih.gov For instance, research has shown that halogenated benzofurans can exhibit significant cytotoxic activity against cancer cell lines. nih.gov

The synthesis of various bioactive molecules has been accomplished starting from brominated benzofurans. For example, benzofuran derivatives have been investigated as potential inhibitors of enzymes like α-glucosidase, which is relevant in the management of diabetes. The synthesis of complex molecules like (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, which was investigated for its effects on vitamin and selenium levels in rats, further illustrates the utility of brominated benzofurans in creating compounds with potential pharmacological effects. researchgate.net

Table 2: Bioactivities of Benzofuran Derivatives

| Biological Activity | Compound Type | Reference |

| Anticancer | Halogenated benzofurans | nih.gov |

| Antimicrobial | Benzofuran-barbitone derivatives | rsc.org |

| α-Glucosidase Inhibition | Benzimidazole-furan hybrids | |

| Anti-inflammatory | General benzofuran derivatives | nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This compound provides a valuable platform for such studies. By systematically modifying the substituents on the benzofuran core, researchers can elucidate the structural requirements for potent and selective biological activity.

SAR studies have shown that the position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov For example, the presence of a halogen, such as the bromine atom in this compound, can significantly enhance binding affinity to biological targets through halogen bonding. nih.gov The methyl group at the C-2 position also influences the molecule's lipophilicity and steric profile, which can affect its pharmacokinetic and pharmacodynamic properties. By synthesizing a library of derivatives where the bromo and methyl groups are varied or where additional functional groups are introduced at other positions, chemists can fine-tune the compound's properties to achieve desired therapeutic effects. For instance, studies on 2-phenylbenzofuran (B156813) derivatives have utilized computational methods to understand the relationship between their structure and properties. physchemres.org

Role in Agrochemical Research and Development

The applications of benzofuran derivatives extend beyond medicine into the realm of agrochemicals. nih.gov The structural features of these compounds can be tailored to develop new herbicides, fungicides, and insecticides. While specific agrochemicals derived directly from this compound are not extensively documented in the provided search results, the general importance of the benzofuran scaffold in this field is well-established.

The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions to protect crops. The diverse biological activities of benzofuran derivatives make them attractive candidates for agrochemical research. The synthetic versatility of this compound allows for the creation of a wide range of derivatives that can be screened for potential agrochemical properties. The principles of SAR, similar to those applied in medicinal chemistry, can be used to optimize the efficacy of these compounds against specific pests or weeds while minimizing their impact on non-target organisms. The known fungicidal and herbicidal properties of some benzofuran compounds suggest that derivatives of this compound could be promising leads in the development of new crop protection agents. nih.gov

Applications in Materials Science and Engineering

The functionalized benzofuran scaffold of this compound serves as a crucial starting point for the synthesis of materials with tailored electronic and optical properties. The presence of the bromine atom at the 5-position is particularly significant, as it provides a handle for cross-coupling reactions, enabling the extension of the conjugated system, a key requirement for many materials science applications.

Development of Organic Electronic Materials

The field of organic electronics has seen rapid growth, with a demand for novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Benzofuran derivatives are attractive candidates for these applications due to their rigid, planar structure and good charge transport properties. acs.org

This compound is a key building block in the synthesis of larger, conjugated molecules essential for organic electronic devices. The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new aryl or vinyl groups. researchgate.net These reactions are fundamental in constructing the π-conjugated backbones of organic semiconductors.

For instance, Suzuki cross-coupling reactions of brominated benzofurans with arylboronic acids are a common strategy to create biaryl structures, which are prevalent in materials for organic electronics. researchgate.net While direct studies on this compound for this purpose are not extensively documented, research on similar compounds like methyl 5-bromobenzofuran-2-carboxylate demonstrates the feasibility of this approach. researchgate.net The resulting extended π-systems can exhibit favorable HOMO/LUMO energy levels and charge carrier mobilities, making them suitable for use as active layers in OFETs or as donor or acceptor materials in OPVs.

The synthesis of derivatives such as 5-Bromo-2-methyl-3-phenyl-sulfonyl-1-benzofuran and 5-Bromo-2-methyl-3-(4-methyl-phenyl-sulfon-yl)-1-benzofuran further illustrates the utility of the parent compound as a versatile intermediate. nih.gov These sulfonyl derivatives can be prepared through the oxidation of the corresponding sulfanyl (B85325) compounds, showcasing the potential for further functionalization of the benzofuran core to fine-tune the electronic properties of the final material. nih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Cross-Coupling Reaction | Reagents | Potential Product | Application in Organic Electronics |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-methyl-1-benzofuran | Building block for conjugated polymers and small molecules for OFETs and OPVs. |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Vinyl-2-methyl-1-benzofuran | Introduction of vinyl groups for polymerization or as a component in dyes for DSSCs. beilstein-journals.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-2-methyl-1-benzofuran | Creation of extended π-conjugated systems for molecular wires and non-linear optics. acs.org |

Synthesis of Polymers (e.g., Polybenzofurans)

Polybenzofurans are a class of polymers that have garnered interest due to their thermal stability and potential electronic properties. The polymerization of benzofuran monomers can lead to materials with extended conjugation along the polymer backbone, which is a prerequisite for electrical conductivity.

While the direct polymerization of this compound is not widely reported, the presence of the bromine atom opens up possibilities for polycondensation reactions. For example, through Yamamoto or Kumada coupling reactions, the bromine atom could be used to form carbon-carbon bonds between monomer units, leading to the formation of a poly(2-methyl-1-benzofuran) chain with bromine atoms at regular intervals, or a fully arylated polybenzofuran if a di-Grignard or di-boronic acid derivative is used.

The methyl group at the 2-position can influence the solubility and processability of the resulting polymer. Improved solubility is often a critical factor for the fabrication of thin films for electronic devices. The general polymerization of benzofuran itself has been studied, and these principles can be extended to its derivatives. researchgate.net The resulting polymers could find applications as dielectric materials or as semiconducting layers in electronic devices, depending on the degree of conjugation and the nature of any additional side groups.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Methyl 1 Benzofuran

Innovation in Synthetic Methodologies and Catalytic Systems

The synthesis of benzofurans, including 5-Bromo-2-methyl-1-benzofuran, has been a subject of extensive research, leading to the development of numerous catalytic strategies. nih.govacs.org Modern synthetic chemistry is continually evolving towards more efficient, sustainable, and atom-economical processes.

Future research in the synthesis of this compound is likely to focus on the adoption of cutting-edge catalytic systems. While traditional methods often rely on multi-step procedures, newer approaches aim for one-pot syntheses using earth-abundant metal catalysts like iron and copper, which offer a more sustainable alternative to precious metals like palladium. acs.org For instance, one-pot processes involving iron(III)-catalyzed halogenation followed by copper(I)-catalyzed cyclization have been developed for benzofuran (B130515) synthesis and could be adapted for the specific synthesis of this compound. acs.org

A significant area of innovation lies in photoredox catalysis, which utilizes visible light to initiate organic transformations. nih.govresearchgate.net This methodology allows for reactions to be conducted under mild conditions and has been successfully applied to the synthesis of various benzofuran derivatives. acs.org The application of photoredox catalysis, potentially in dual catalytic systems with metals like gold, could offer new, efficient pathways to this compound and its derivatives. acs.org Furthermore, the development of organocatalysts for photoredox reactions presents a metal-free alternative, enhancing the green credentials of the synthetic process. researchgate.net The concept of photoredox autocatalysis, where the product itself acts as the photocatalyst, is an emerging paradigm that could lead to highly efficient and cost-effective synthetic routes. chemrxiv.org

Below is a table summarizing promising catalytic systems for benzofuran synthesis, applicable to this compound.

| Catalyst Type | Metal/System | Key Advantages | Relevant Precursors/Reactions |

| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃ | High efficiency, broad substrate scope | Sonogashira coupling of o-halophenols and alkynes, Tsuji-Trost-type reactions. nih.govacs.orgunicatt.it |

| Copper-based | CuI, CuBr | Low cost, green solvent compatibility | One-pot synthesis from salicylaldehydes, amines, and alkynes. nih.govacs.org |

| Iron-based | FeCl₃ | Earth-abundant, non-precious | One-pot synthesis via C-H halogenation and intramolecular O-arylation. acs.org |

| Nickel-based | Nickel catalysts | Noteworthy yields in nucleophilic addition | Intramolecular nucleophilic addition reactions. nih.gov |

| Photoredox | Ruthenium or Iridium complexes, Organic dyes (Eosin Y) | Mild reaction conditions, use of visible light | Oxidative [3+2] cycloaddition of phenols and alkenes. nih.govresearchgate.net |

| Dual Catalysis | Photoredox/Gold | Base- and additive-free, room temperature | Arylative cyclization of o-alkynylphenols with aryldiazonium salts. acs.org |

Development of Advanced Functionalization Strategies

The this compound scaffold possesses several sites amenable to functionalization, including the bromine atom, the methyl group, and the aromatic C-H bonds. Advanced strategies are moving beyond classical substitution reactions towards more sophisticated C-H functionalization techniques.

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. acs.orgacs.org For this compound, the development of regioselective C-H activation methods would be a significant leap forward. This could involve the use of directing groups to control the position of functionalization on the benzofuran core. acs.orgnih.gov For example, metal-catalyzed C-H arylation, alkylation, or amination could be employed to introduce diverse substituents at specific positions, thereby rapidly generating libraries of novel compounds for biological screening. acs.org

The bromine atom at the 5-position is a key handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Future research will likely focus on employing a wider range of coupling partners and more efficient catalytic systems to diversify this position. The methyl group at the 2-position can also be a site for functionalization, for instance, through radical-mediated reactions or by conversion to other functional groups.

The following table outlines potential advanced functionalization strategies for this compound.

| Functionalization Site | Strategy | Potential Reagents/Catalysts | Outcome |

| C5-Br | Suzuki Coupling | Palladium catalysts, organoboron reagents | Introduction of aryl or vinyl groups. |

| C5-Br | Sonogashira Coupling | Palladium/Copper catalysts, terminal alkynes | Introduction of alkynyl groups. acs.org |

| Aromatic C-H bonds | Directed C-H Arylation | Ruthenium or Palladium catalysts | Selective introduction of aryl groups. acs.org |

| Aromatic C-H bonds | C-H Borylation | Iridium or Rhodium catalysts | Introduction of boryl groups for further functionalization. |

| C2-Methyl Group | Radical Bromination | N-Bromosuccinimide (NBS) | Formation of a bromomethyl group for subsequent nucleophilic substitution. tandfonline.com |

Integration of Computational Design with Synthetic Research

The synergy between computational chemistry and synthetic organic chemistry is becoming increasingly crucial for the rational design of molecules and the optimization of reaction pathways. For this compound, computational tools can be employed in several key areas.

Firstly, density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the benzofuran ring, guiding the development of selective functionalization strategies. nih.gov By modeling the transition states of potential reaction pathways, researchers can identify the most energetically favorable conditions, thereby reducing the amount of empirical screening required.

Secondly, computational methods can aid in the design of novel catalysts for the synthesis and functionalization of this compound. By understanding the mechanism of existing catalysts, new ligands or catalytic systems with improved activity and selectivity can be designed and evaluated in silico before being synthesized in the lab.

Finally, in the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets. tandfonline.com This allows for the rational design of new potential therapeutic agents, prioritizing the synthesis of compounds with the highest predicted activity. For example, derivatives of 3-(piperazinylmethyl)benzofuran have been designed and evaluated as CDK2 inhibitors using in silico methods. tandfonline.com

Exploration of Novel Interdisciplinary Applications

While benzofuran derivatives are well-known for their applications in medicinal chemistry, possessing a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, the future lies in exploring their potential in other interdisciplinary fields. bohrium.comresearchgate.netrsc.orgnih.gov

In materials science , benzofuran-containing polymers and small molecules are being investigated for their use in organic electronics. acs.org The electronic properties of the benzofuran ring system make it an attractive component for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The this compound core could be functionalized with various electroactive groups to tune its optical and electronic properties for specific material applications.

In chemical biology , this compound derivatives can be designed as chemical probes to study biological processes. By attaching fluorescent tags or photoaffinity labels, these molecules can be used to identify and characterize protein targets or to visualize biological pathways.

The development of agrochemicals is another promising area. The inherent biological activity of the benzofuran scaffold suggests that derivatives of this compound could be developed as novel herbicides, fungicides, or insecticides. lbp.world

The exploration of these novel applications will require a collaborative effort between synthetic chemists, materials scientists, biologists, and computational scientists, highlighting the interdisciplinary future of research on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.